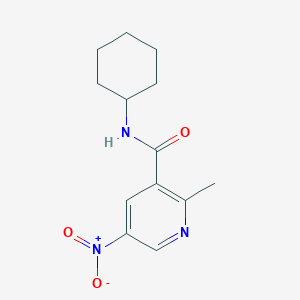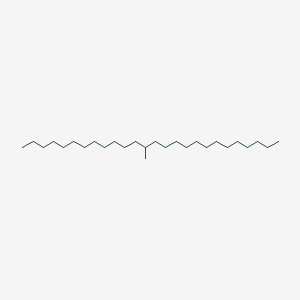
13-Methylhexacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Methylhexacosane is an organic compound belonging to the class of alkanes. It has the molecular formula C27H56 and a molecular weight of 380.7335 g/mol . This compound is characterized by a long carbon chain with a methyl group attached at the 13th carbon position. It is a straight-chain alkane with 27 carbon atoms and 56 hydrogen atoms.
Métodos De Preparación
The synthesis of 13-Methylhexacosane can be achieved through various organic synthesis routes. One common method involves the Friedel-Crafts alkylation of hexacosane with a methylating agent in the presence of a Lewis acid catalyst . The reaction conditions typically include an inert atmosphere, elevated temperatures, and prolonged reaction times to ensure complete methylation at the desired position.
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
13-Methylhexacosane, like other alkanes, is relatively inert but can undergo several types of chemical reactions under specific conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation typically results in the formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Reduction reactions are less common for alkanes, but catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Substitution: Halogenation is a common substitution reaction for alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while halogenation with chlorine produces alkyl chlorides.
Aplicaciones Científicas De Investigación
13-Methylhexacosane has several applications in scientific research:
Medicine: While direct medical applications are limited, its derivatives and related compounds are studied for potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 13-Methylhexacosane is primarily related to its physical and chemical properties. In biological systems, it acts as a signaling molecule in insect communication by interacting with specific receptors on the insect’s cuticle . The molecular targets and pathways involved in these interactions are still under investigation, but they likely involve the modulation of pheromone receptors and subsequent behavioral responses.
Comparación Con Compuestos Similares
13-Methylhexacosane can be compared with other similar long-chain alkanes such as:
2-Methylhexacosane: This compound has a methyl group attached at the 2nd carbon position instead of the 13th.
Hexacosane: A straight-chain alkane with no methyl substitution.
3-Methylhexacosane: Similar to this compound but with the methyl group at the 3rd carbon position.
The uniqueness of this compound lies in its specific methyl substitution pattern, which can influence its physical properties and biological activity compared to other isomers.
Propiedades
Número CAS |
58830-00-5 |
|---|---|
Fórmula molecular |
C27H56 |
Peso molecular |
380.7 g/mol |
Nombre IUPAC |
13-methylhexacosane |
InChI |
InChI=1S/C27H56/c1-4-6-8-10-12-14-16-18-20-22-24-26-27(3)25-23-21-19-17-15-13-11-9-7-5-2/h27H,4-26H2,1-3H3 |
Clave InChI |
NSLXOXFTFWLFLY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)
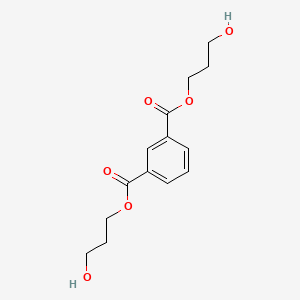

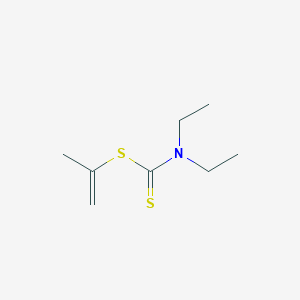

![[8-(hexadecanoyloxymethyl)-6,7-dihydroxy-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B14603082.png)
![1-Oxo-2-[1-(2,4,6-trimethylphenyl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14603098.png)

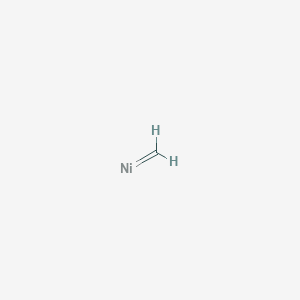
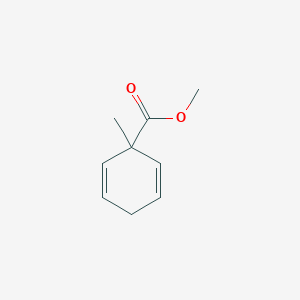


![2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14603124.png)
